Norepinephrine Transporter (NET) Inhibition: Sub-Nanomolar Potency Distinguishes 2-chloro-N-(5-nitropyridin-2-yl)benzamide from In-Class Alternatives
2-chloro-N-(5-nitropyridin-2-yl)benzamide exhibits sub-nanomolar inhibitory potency against human norepinephrine transporter (NET), with an IC50 of 0.330 nM in [3H]-norepinephrine uptake assays using CHOK1 cells expressing human NET [1]. This potency is approximately 450-fold greater than the compound's activity against human dopamine transporter (DAT) in the same cellular context (IC50 = 1500 nM) [1], and 450-fold more potent than its activity against serotonin transporter (SERT) (IC50 = 150 nM) [1]. The NET selectivity window contrasts sharply with the broader transporter inhibition profiles observed in many benzamide derivatives lacking the 5-nitro-2-chloro substitution pattern.
| Evidence Dimension | NET inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.330 nM |
| Comparator Or Baseline | Same compound against DAT (IC50 = 1500 nM) and SERT (IC50 = 150 nM) |
| Quantified Difference | ~450× more potent at NET vs. DAT; ~450× more potent at NET vs. SERT |
| Conditions | Human NET expressed in CHOK1 cells; 45-min incubation with [3H]-norepinephrine |
Why This Matters
Sub-nanomolar NET inhibition with >450-fold selectivity over DAT defines a distinct pharmacological fingerprint that is not present in unsubstituted or singly substituted N-pyridylbenzamide analogs, making this compound uniquely suitable for NET-focused assay development and comparative pharmacology studies.
- [1] BindingDB. BDBM50098412 (CHEMBL3593400): IC50 values for human NET, DAT, and SERT. BindingDB, ChEMBL-curated data from Takeda Pharmaceutical. View Source
